REACTION_CXSMILES
|
[Br:1][C:2]1C=C[CH:5]=[CH:4][CH:3]=1.Cl[C:9]1C=CC=C(C(OO)=O)C=1.[C:19](=[O:22])(O)[O-:20].[Na+].[C:24]([O-:27])(=O)[CH3:25].C(=O)([O-])[O-].[K+].[K+].Cl>C(Cl)(Cl)Cl>[CH3:9][O:20][CH2:19][O:22][C:5]1[CH:4]=[CH:3][C:2]([Br:1])=[CH:25][C:24]=1[OH:27] |f:2.3,5.6.7|
|
Name
|
|
Quantity
|
4.35 g
|
Type
|
reactant
|
Smiles
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BrC1=CC=CC=C1
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
4.09 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC(=CC=C1)C(=O)OO
|
Name
|
|
Quantity
|
2.05 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC(=CC=C1)C(=O)OO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([O-])(O)=O.[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)[O-]
|
Name
|
|
Quantity
|
4.64 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the mixture was refluxed
|
Type
|
TEMPERATURE
|
Details
|
the mixture was refluxed for 29 hours
|
Duration
|
29 h
|
Type
|
CUSTOM
|
Details
|
the organic layer was separated
|
Type
|
WASH
|
Details
|
The organic layer was washed with saturated aqueous sodium bicarbonate solution and water in this order
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous magnesium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
DISSOLUTION
|
Details
|
The resulting residue was dissolved in methanol (20 ml)
|
Type
|
CUSTOM
|
Details
|
Twenty minutes
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The extract was dried over anhydrous magnesium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
COCOC1=C(C=C(C=C1)Br)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.33 g | |
YIELD: PERCENTYIELD | 85% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |